Cas no 1036724-57-8 (1-Bromo-2-butoxy-4-fluorobenzene)

1-Bromo-2-butoxy-4-fluorobenzene is a halogenated aromatic compound featuring bromine, fluorine, and a butoxy substituent on a benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. The presence of both bromine and fluorine enhances its utility in selective functionalization, while the butoxy group contributes to solubility in organic solvents. Its stability under various reaction conditions allows for versatile applications in pharmaceuticals, agrochemicals, and material science. The compound is typically handled under inert conditions to preserve its reactivity and purity.
1-Bromo-2-butoxy-4-fluorobenzene structure
1036724-57-8 structure
Product name:1-Bromo-2-butoxy-4-fluorobenzene
CAS No:1036724-57-8
MF:C10H12OFBr
MW:247.10408
CID:1039169
PubChem ID:56776732

1-Bromo-2-butoxy-4-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-2-butoxy-4-fluorobenzene
    • 1036724-57-8
    • DTXSID90718349
    • SCHEMBL8297680
    • BS-25762
    • MFCD18917783
    • AKOS016000990
    • CS-0195198
    • 1-Bromo-2-n-butyloxy-4-fluorobenzene
    • 1-Bromo-2-butoxy-4-fluoro-benzene
    • MDL: MFCD18917783
    • Inchi: InChI=1S/C10H12BrFO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3
    • InChI Key: HXDXLVKJJHIJTR-UHFFFAOYSA-N
    • SMILES: CCCCOC1=C(C=CC(=C1)F)Br

Computed Properties

  • Exact Mass: 246.00600
  • Monoisotopic Mass: 246.00556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 3.9

Experimental Properties

  • PSA: 9.23000
  • LogP: 3.76710

1-Bromo-2-butoxy-4-fluorobenzene Security Information

1-Bromo-2-butoxy-4-fluorobenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Bromo-2-butoxy-4-fluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B680055-250mg
1-Bromo-2-butoxy-4-fluorobenzene
1036724-57-8
250mg
$ 75.00 2023-04-18
Fluorochem
217398-1g
1-Bromo-2-n-butyloxy-4-fluorobenzene
1036724-57-8 95%
1g
£38.00 2022-03-01
A2B Chem LLC
AD80130-25g
1-Bromo-2-butoxy-4-fluorobenzene
1036724-57-8 98%
25g
$315.00 2024-04-20
Aaron
AR00865Q-1g
1-Bromo-2-butoxy-4-fluorobenzene
1036724-57-8 95%
1g
$800.00 2025-02-17
TRC
B680055-100mg
1-Bromo-2-butoxy-4-fluorobenzene
1036724-57-8
100mg
$ 64.00 2023-04-18
TRC
B680055-500mg
1-Bromo-2-butoxy-4-fluorobenzene
1036724-57-8
500mg
$ 87.00 2023-04-18
TRC
B680055-1g
1-Bromo-2-butoxy-4-fluorobenzene
1036724-57-8
1g
$ 98.00 2023-04-18
A2B Chem LLC
AD80130-5g
1-Bromo-2-butoxy-4-fluorobenzene
1036724-57-8 98%
5g
$108.00 2024-04-20
Aaron
AR00865Q-5g
1-Bromo-2-butoxy-4-fluorobenzene
1036724-57-8
5g
$116.00 2023-12-16
A2B Chem LLC
AD80130-1g
1-Bromo-2-butoxy-4-fluorobenzene
1036724-57-8 98%
1g
$41.00 2024-04-20

1-Bromo-2-butoxy-4-fluorobenzene Production Method

Additional information on 1-Bromo-2-butoxy-4-fluorobenzene

Introduction to 1-Bromo-2-butoxy-4-fluorobenzene (CAS No. 1036724-57-8)

1-Bromo-2-butoxy-4-fluorobenzene, identified by its Chemical Abstracts Service (CAS) number 1036724-57-8, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable intermediate in the synthesis of various pharmacologically active agents. The presence of both bromine and fluorine substituents in its molecular structure imparts unique electronic and steric properties, which are crucial for modulating its reactivity and biological efficacy.

The structural features of 1-Bromo-2-butoxy-4-fluorobenzene make it a versatile building block for the development of novel compounds. The bromine atom serves as a reactive site for further functionalization, while the butoxy group introduces steric bulk and potential hydrophobicity, influencing the compound's solubility and interaction with biological targets. The fluorine atom, on the other hand, is known to enhance metabolic stability and binding affinity in drug molecules. These characteristics have positioned this compound as a key intermediate in the synthesis of targeted therapeutics.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases, including cancer and inflammatory disorders. 1-Bromo-2-butoxy-4-fluorobenzene has been explored as a precursor in the synthesis of kinase inhibitors, which are critical in cancer therapy. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can effectively target cancer cells while minimizing side effects.

One of the most compelling aspects of 1-Bromo-2-butoxy-4-fluorobenzene is its potential application in the development of fluorinated aryl compounds, which have shown promise in preclinical studies. Fluorinated aromatic rings are frequently incorporated into drug molecules due to their ability to improve pharmacokinetic properties such as bioavailability and half-life. For instance, studies have demonstrated that fluorine substitution can enhance the binding affinity of drug candidates to their biological targets, leading to more potent and durable therapeutic effects.

The pharmaceutical industry has also been exploring the use of 1-Bromo-2-butoxy-4-fluorobenzene in the synthesis of agrochemicals. Fluorinated compounds are known to exhibit enhanced pesticidal and herbicidal activity, making them effective in protecting crops from pests and diseases. Researchers have been particularly interested in developing novel fluorinated aryl compounds that can provide broad-spectrum protection while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices that prioritize safety and efficiency.

From a synthetic chemistry perspective, 1-Bromo-2-butoxy-4-fluorobenzene offers a rich framework for exploring diverse reaction pathways. The bromine substituent allows for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups at different positions on the aromatic ring. Additionally, the butoxy group can participate in etherification or hydrolysis reactions, further expanding the synthetic possibilities. These attributes make it an attractive candidate for medicinal chemists seeking to develop novel drug candidates with tailored properties.

Recent advances in computational chemistry have also facilitated the rational design of molecules derived from 1-Bromo-2-butoxy-4-fluorobenzene. By employing molecular modeling techniques, researchers can predict the binding modes of potential drug candidates to biological targets with high accuracy. This approach has led to the identification of novel scaffolds with improved pharmacological profiles. For example, computational studies have suggested that certain derivatives of 1-Bromo-2-butoxy-4-fluorobenzene may exhibit potent activity against specific enzymes implicated in inflammatory diseases.

The safety and regulatory aspects of working with 1-Bromo-2-butoxy-4-fluorobenzene are also important considerations. While this compound is not classified as a hazardous material under current regulations, proper handling procedures must be followed to ensure worker safety. Standard laboratory practices, such as wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas, are essential when handling this substance. Additionally, storage conditions should be optimized to prevent degradation or unwanted side reactions.

In conclusion,1-Bromo-2-butoxy-4-fluorobenzene (CAS No. 1036724-57-8) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it a valuable intermediate for synthesizing biologically active agents targeting various diseases. As research continues to uncover new therapeutic opportunities,1-Bromo-2-butoxy-4-fluorobenzene is likely to remain a cornerstone in drug discovery efforts aimed at improving human health and agricultural productivity.

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